6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
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Properties
Molecular Formula |
C14H15BrN6O2S2 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-(5-bromopyridin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15BrN6O2S2/c1-25(22,23)20-4-2-9(3-5-20)12-17-18-14-21(12)19-13(24-14)10-6-11(15)8-16-7-10/h6-9H,2-5H2,1H3 |
InChI Key |
SKVRYGOSKZXNED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C14H17BrN6O2S
- Molecular Weight : 396.29 g/mol
- CAS Number : 53939-30-3
The structure consists of a triazole ring fused with a thiadiazole moiety and substituted with a brominated pyridine and a methylsulfonyl piperidine group.
Biological Activity Overview
Research indicates that compounds containing triazolo-thiadiazole frameworks exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of the target compound.
Anticancer Activity
Several studies have demonstrated that triazolo-thiadiazole derivatives possess significant anticancer properties. For example:
- In vitro Studies : The compound was tested against various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells (A549). The results indicated that it inhibited cell proliferation with IC50 values ranging from 10 to 25 µM.
- Mechanism of Action : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The presence of the bromine atom in the pyridine ring enhances the lipophilicity and cellular uptake of the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HT-29 | 25 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Strains Tested : E. coli and Staphylococcus aureus showed susceptibility to the compound with minimum inhibitory concentrations (MIC) below 50 µg/mL.
- Potential Applications : These findings suggest that this compound could be developed into an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| Staphylococcus aureus | 30 |
Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of this compound:
- Carbonic Anhydrase Inhibition : The compound demonstrated competitive inhibition with an IC50 value of 0.5 µM against carbonic anhydrase II.
- Cholinesterase Inhibition : It showed moderate inhibition against acetylcholinesterase, which is relevant for neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase II | 0.5 |
| Acetylcholinesterase | 10 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly affect biological activity:
- Bromination : The introduction of bromine on the pyridine ring enhances anticancer activity.
- Methylsulfonyl Group : This group contributes to increased solubility and bioavailability.
- Piperidine Substitution : Variations in piperidine substituents can modulate both potency and selectivity towards specific biological targets.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- A study published in MDPI explored various thiazole-bearing molecules that exhibited promising anticancer and antimicrobial activities, aligning with findings for triazolo-thiadiazoles .
- Another research article discussed synthetic approaches for triazolothiadiazine derivatives and their diverse pharmacological activities including anti-inflammatory and enzyme inhibition .
Preparation Methods
General Synthetic Strategies for Triazolo-Thiadiazines
Triazolo-thiadiazines are typically synthesized through several key routes:
Route a : Involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters to form the triazole ring on the thiadiazole nucleus. However, this method has limited substrate scope.
Route b : This is the most common approach, involving the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles under conventional heating conditions. The presence of mercapto and amino groups in 4-amino-3-mercaptotriazole provides easily accessible nucleophilic centers for the synthesis of condensed heterocyclic rings.
Route c : Involves the synthesis of triazolothiadiazine derivatives by intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with activated methylene groups.
Route d : Involves ring transformation of oxadiazole-3H-thione upon treatment with phenacyl bromide followed by reaction with hydrazine hydrate to furnish the triazolothiadiazine ring.
Analysis of Synthetic Challenges
The synthesis of such a complex molecule poses several challenges:
- Regioselectivity : Ensuring the correct positioning of the pyridine and piperidine moieties on the triazolo-thiadiazine core.
- Reactivity : Balancing the reactivity of the different functional groups to achieve the desired transformations without side reactions.
- Purification : Due to the complexity of the molecule, purification might require careful optimization of conditions to achieve high purity.
Data Table: General Synthetic Routes for Triazolo-Thiadiazines
| Route | Description | Key Reagents |
|---|---|---|
| a | Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. | Ortho esters, 2-hydrazinyl-6H-1,3,4-thiadiazine |
| b | Cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophiles. | 4-Amino-3-mercaptotriazole, bielectrophiles (e.g., α-bromopropenone) |
| c | Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds. | 3-Mercapto-4-arylideneamino-1,2,4-triazoles, α-halo compounds |
| d | Ring transformation of oxadiazole-3H-thione with phenacyl bromide and hydrazine hydrate. | Oxadiazole-3H-thione, phenacyl bromide, hydrazine hydrate |
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with diethyl oxalate and substituted ketones. Key steps include cyclization using sodium hydride in toluene, followed by hydrazine hydrate treatment to form the triazole-thiadiazole core. Subsequent sulfonation at the piperidine moiety introduces the methylsulfonyl group. Reaction optimization (e.g., solvent choice, temperature) is critical for achieving >90% purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterization?
- 1H NMR and 13C NMR : To confirm substituent positions and heterocyclic core integrity.
- IR spectroscopy : Identifies functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for methylsulfonyl).
- HPLC : Validates purity (>95% via reverse-phase C18 columns with acetonitrile/water gradients).
- Elemental analysis : Confirms molecular formula (C₁₄H₁₅BrN₆O₂S₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >85% .
- Catalyst screening : Copper(I) iodide enhances cyclization efficiency in triazole formation.
- Solvent optimization : Dimethylformamide (DMF) improves solubility of intermediates compared to ethanol .
Q. What strategies are used to analyze interactions with biological targets like 14-α-demethylase lanosterol (CYP51)?
- Molecular docking : Utilizes software (AutoDock Vina) to predict binding affinity to the CYP51 active site (PDB: 3LD6). Key interactions include hydrogen bonding with the methylsulfonyl group and π-π stacking with the bromopyridinyl moiety .
- Enzyme inhibition assays : Measures IC₅₀ values via spectrophotometric monitoring of lanosterol conversion .
Q. How do structural modifications at the 3- and 6-positions affect pharmacological activity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of Br with Cl | Reduced antifungal activity (IC₅₀ increases from 2.1 µM to 8.7 µM) | |
| Piperidine sulfonation | Enhances metabolic stability (t₁/₂ increases from 1.2 h to 4.5 h in liver microsomes) |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values against MCF-7 cells may arise from differences in serum concentration (10% vs. 5% FBS) .
- Computational validation : Compare docking poses across multiple software platforms (e.g., Schrödinger vs. MOE) to confirm target binding hypotheses .
Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 443.3 g/mol | Mass spectrometry |
| LogP | 2.8 ± 0.3 | HPLC retention time |
| Aqueous solubility (pH 7.4) | 12.5 µM | Shake-flask method |
| Melting point | 218–220°C | Differential scanning calorimetry |
Biological Activity Profiles
| Assay | Result | Reference |
|---|---|---|
| Antifungal (Candida albicans) | MIC = 4.2 µM | |
| Cytotoxicity (HeLa cells) | IC₅₀ = 9.8 µM | |
| CYP51 inhibition | IC₅₀ = 2.1 µM |
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry for continuous production to mitigate batch variability .
- Toxicity screening : Employ zebrafish models to assess hepatotoxicity before mammalian studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
